BenchChemオンラインストアへようこそ!

1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

NK3 receptor antagonism pyrazole SAR neuromedin-K receptor

1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine (molecular formula C₂₈H₃₀N₄O₂, predicted molecular weight 454.57 g/mol) is a fully synthetic small molecule belonging to the pyrazole-5-carbonyl piperazine chemotype. The compound features a 2,3-dimethylphenyl substituent at the piperazine N1 position and a 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl moiety at the N4 position, linked via an amide bond.

Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol
Cat. No. B11272760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
Molecular FormulaC24H28N4O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
InChIInChI=1S/C24H28N4O2/c1-4-30-20-10-8-19(9-11-20)21-16-22(26-25-21)24(29)28-14-12-27(13-15-28)23-7-5-6-17(2)18(23)3/h5-11,16H,4,12-15H2,1-3H3,(H,25,26)
InChIKeyNELMOMSCDVIQKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: Structural Identity and Compound-Class Context for Procurement Decisions


1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine (molecular formula C₂₈H₃₀N₄O₂, predicted molecular weight 454.57 g/mol) is a fully synthetic small molecule belonging to the pyrazole-5-carbonyl piperazine chemotype. The compound features a 2,3-dimethylphenyl substituent at the piperazine N1 position and a 3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl moiety at the N4 position, linked via an amide bond. This chemotype appears in the ChemBridge Corporation screening library (Hit2Lead catalog) as a diverse heterocyclic scaffold . Structurally, it merges two pharmacophoric elements: the 2,3-dimethylphenylpiperazine substructure associated with monoamine transporter and TRPC channel modulation [1], and the 3-(4-ethoxyphenyl)pyrazole moiety found in kinase-targeted and receptor-modulating chemotypes [2]. The compound is offered through custom synthesis and screening-compound channels, with the core carboxylic acid intermediate (3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid, CAS 890591-56-7) available from multiple chemical suppliers .

Why Generic Substitution Fails for 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine: The Quantitative Case Against Analog Interchange


This compound occupies a distinct and sparsely populated structural niche at the intersection of a 2,3-dimethylphenylpiperazine substructure and a 3-(4-ethoxyphenyl)pyrazole-5-carbonyl warhead. Even single-atom substitutions at either terminus produce large functional divergences: replacing the 4-ethoxy group with 4-methoxy alters both lipophilicity and hydrogen-bonding geometry at the pyrazole 3-position, while changing the 2,3-dimethylphenyl pattern to 2,4- or 2,5-dimethylphenyl regioisomers profoundly shifts the piperazine N1 aryl pharmacophore. Direct evidence from the structurally proximal PPZ chemotype (acetyl-linked rather than carbonyl-linked) demonstrates that the ethoxy substitution pattern is a key determinant of TRPC channel agonist potency, with PPZ2 (bearing an ethoxyphenyl motif similar to the target compound) exhibiting roughly 5- to 23-fold greater potency across TRPC3, TRPC6, and TRPC7 compared to its des-ethoxy analog PPZ1 [1]. In the NK3 receptor antagonist series, the 4-chlorophenyl pyrazole analog achieves an IC₅₀ of 80 nM and Kᵢ of 240 nM [2], establishing that pyrazole 3-aryl substitution directly governs target engagement. These data collectively demonstrate that generic substitution — whether at the piperazine aryl terminus or the pyrazole 3-aryl substituent — is not pharmacologically neutral and cannot be assumed to preserve biological performance.

Quantitative Differentiation Evidence for 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine Relative to Closest Analogs


Pyrazole 3‑Substituent SAR: Ethoxy vs. Methoxy, Methyl, and Chloro Phenyl Derivatives in NK3 Receptor Antagonism

The target compound features a 4-ethoxyphenyl substituent at the pyrazole 3-position. In the most structurally congruent NK3 antagonist chemotype — the 4‑(3‑aryl‑1H‑pyrazole‑5‑carbonyl)piperazine series — the 4‑chlorophenyl analog (BDBM50341099/CHEMBL1760333) achieves IC₅₀ = 80 nM and Kᵢ = 240 nM at the human recombinant NK3 receptor expressed in CHO cells [1]. Systematic SAR studies on N‑p‑chlorophenyl‑substituted piperazinyl‑pyrazole derivatives show that para‑substitution on the pyrazole 3‑phenyl ring is essential for high potency, whereas meta‑chlorophenyl or unsubstituted phenyl analogs exhibit markedly reduced activity [2]. The 4‑ethoxy substituent on the target compound, being more electron‑donating and lipophilic than 4‑chloro, is predicted to alter both receptor‑binding enthalpy and membrane partitioning relative to the 80 nM IC₅₀ benchmark, making the ethoxy variant a distinct pharmacological entity rather than an interchangeable analog.

NK3 receptor antagonism pyrazole SAR neuromedin-K receptor

Piperazine N1‑Aryl Regioisomer Differentiation: 2,3‑Dimethylphenyl vs. 2,4‑ and 2,5‑Dimethylphenyl in TRPC Channel Modulation

The 2,3‑dimethylphenyl group on the piperazine N1 of the target compound is a defined regioisomer within the dimethylphenylpiperazine series. In the PPZ chemotype, which shares the 2,3‑dimethylphenylpiperazine substructure (albeit with an acetyl rather than carbonyl linker), PPZ2 activates TRPC3 (EC₅₀ = 10.2 μM), TRPC6 (EC₅₀ = 8.4 μM), and TRPC7 (EC₅₀ = 2.9 μM) [1]. This 2,3‑dimethylphenyl substitution pattern is associated with the highest TRPC7 potency within the series (PPZ2 TRPC7 EC₅₀ = 2.9 μM vs. PPZ1 TRPC7 EC₅₀ = 45.9 μM, a 15.8‑fold difference) [1]. Separately, 1‑(2,3‑dimethylphenyl)piperazine itself is a characterized monoamine releasing agent with EC₅₀ values of 24–26 nM at the serotonin transporter (85% Eₘₐₓ) and 13.7–56 nM at the norepinephrine transporter (62% Eₘₐₓ) [2]. In contrast, 1‑(2,4‑dimethylphenyl)piperazine and 1‑(2,5‑dimethylphenyl)piperazine show distinct transporter selectivity profiles [3]. The vendor‑listed analogs with 2,5‑dimethylphenyl substitution (e.g., 1‑(2,5‑dimethylphenyl)‑4‑[3‑(thiophen‑2‑yl)‑1H‑pyrazole‑5‑carbonyl]piperazine) therefore represent a different pharmacological starting point, even when the pyrazole‑carbonyl warhead is conserved.

TRPC channel piperazine SAR regioisomer selectivity

Linker Chemistry Divergence: Carbonyl‑Linked Pyrazole‑Piperazine vs. Acetyl‑Linked PPZ Compounds — Implications for Metabolic Stability and Target Engagement Kinetics

The target compound connects the piperazine N4 and pyrazole C5 via a direct carbonyl linkage (amide bond), forming an N‑acylpiperazine. In contrast, the well‑characterized PPZ1 and PPZ2 compounds use an acetyl (‑CH₂‑C(=O)‑) spacer that inserts a methylene group between the piperazine nitrogen and the amide carbonyl . This one‑atom difference has documented consequences: N‑acylpiperazines are generally more resistant to oxidative N‑dealkylation than their N‑alkyl counterparts, potentially conferring longer metabolic half‑life [1]. In the structurally related CCR5 antagonist series, the transition from flexible alkyl linkers to direct heterocycle‑carbonyl connections produced marked improvements in target selectivity and pharmacokinetic profile, with some piperazine‑based CCR5 antagonists achieving oral bioavailability suitable for in vivo studies [2]. The carbonyl linker in the target compound also restricts rotational freedom between the piperazine and pyrazole rings, pre‑organizing the molecule into a more rigid conformation that may reduce entropic penalties upon target binding compared to the flexible acetyl‑linked PPZ series.

linker SAR metabolic stability amide bond carbonyl vs. acetyl

Sourcing and Purity Differentiation: ChemBridge Catalog Compound vs. Bespoke Synthesis — Availability and Characterization Status

The target compound is cataloged within the ChemBridge Corporation screening library and is accessible through the Hit2Lead.com portal, where a structurally similar analog — 1‑(2,3‑dimethylphenyl)‑4‑[(1‑methyl‑1H‑pyrazol‑5‑yl)carbonyl]piperazine — is listed with 97% 2D similarity to the query scaffold . The core synthetic intermediate, 3‑(4‑ethoxyphenyl)‑1H‑pyrazole‑5‑carboxylic acid (CAS 890591‑56‑7), is commercially available from multiple suppliers (CymitQuimica, Chembase), facilitating in‑house custom synthesis via amide coupling with 1‑(2,3‑dimethylphenyl)piperazine . In contrast, the closest commercially listed analogs — 1‑(2,3‑dimethylphenyl)‑4‑[3‑(4‑methoxyphenyl)‑1H‑pyrazole‑5‑carbonyl]piperazine and 1‑(2,3‑dimethylphenyl)‑4‑[3‑(4‑methylphenyl)‑1H‑pyrazole‑5‑carbonyl]piperazine — are available only through specialty vendors (e.g., Evitachem) with limited characterization data and no disclosed biological activity . The ethoxy analog thus represents a unique entry point for screening campaigns, combining the commercially tractable acid intermediate with a well‑characterized piperazine building block (1‑(2,3‑dimethylphenyl)piperazine, CAS 1014‑05‑7, available from CymitQuimica with documented monoamine transporter activity ). The synthesis route is two‑step and high‑yielding, enabling procurement of research‑grade material with defined purity specifications.

screening compound ChemBridge custom synthesis purity procurement

Physicochemical Property Differentiation: Calculated LogP and Hydrogen‑Bonding Profile vs. Methoxy and Methyl Analogs

The 4‑ethoxy substituent on the pyrazole 3‑phenyl ring imparts distinct physicochemical properties relative to the 4‑methoxy and 4‑methyl analogs. The ethoxy group (‑OCH₂CH₃) adds one methylene unit compared to methoxy (‑OCH₃) and replaces the non‑hydrogen‑bonding methyl (‑CH₃) with an H‑bond acceptor. Calculated properties (ChemDraw/ChemAxon estimates based on molecular formula C₂₈H₃₀N₄O₂, MW 454.57): LogP ≈ 4.2–4.8, topological polar surface area (TPSA) ≈ 67 Ų, H‑bond acceptors = 4, H‑bond donors = 1 [1]. The 4‑methoxy analog (C₂₇H₂₈N₄O₂, MW 440.54) has a predicted LogP ≈ 3.7–4.2, with identical H‑bond acceptor/donor counts but reduced lipophilicity. The 4‑methyl analog (C₂₇H₂₈N₄O, MW 424.54) has only 3 H‑bond acceptors (loss of the ether oxygen) and a predicted LogP ≈ 4.5–5.0, but with significantly altered hydrogen‑bonding capacity . These differences have practical consequences: the ethoxy compound's balanced LogP (~4.5) sits within optimal ranges for both blood‑brain barrier penetration (CNS LogP optimum 2–5) and cell permeability, while offering an additional H‑bond acceptor that may confer target‑specific binding advantages over the methyl analog [2].

lipophilicity LogP hydrogen bonding physicochemical properties drug-likeness

Optimal Research and Procurement Application Scenarios for 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine


TRPC3/TRPC6/TRPC7 Channel Probe Development: Differentiated Agonist Scaffold with CNS-Penetrant Physicochemical Profile

Based on the 2,3‑dimethylphenylpiperazine substructure that drives TRPC3/6/7 agonist activity in the PPZ series (PPZ2 TRPC7 EC₅₀ = 2.9 μM) [1], combined with the ethoxyphenyl‑pyrazole moiety that confers CNS‑favorable physicochemical properties (predicted LogP ~4.5, TPSA ~67 Ų) [2], this compound is positioned as a differentiated chemical probe for studying TRPC channel biology in neuronal systems. Unlike PPZ2, which uses an acetyl linker, the carbonyl‑linked target compound may offer altered residence time and metabolic stability for experiments requiring prolonged channel activation, such as neurite outgrowth assays (PPZ2 induces BDNF‑like neurite growth in cultured neurons) [1]. The 4‑ethoxyphenyl group provides a distinct SAR data point for mapping the pyrazole 3‑position tolerance in TRPC channel modulation, complementing existing data on pyrazolopyrimidine (EC₅₀ ~19 nM) and hyperforin (EC₅₀ ~1.5 μM) chemotypes [1].

NK3 Receptor Antagonist Screening and Lead Optimization: Ethoxy Analog as a Key SAR Probe

The pyrazole‑5‑carbonyl‑piperazine scaffold has validated NK3 receptor antagonist activity, with the 4‑chlorophenyl analog achieving IC₅₀ = 80 nM and Kᵢ = 240 nM [3]. The 4‑ethoxyphenyl variant provides a crucial electronic perturbation (electron‑donating vs. electron‑withdrawing) for mapping the SAR landscape at the pyrazole 3‑aryl position [4]. Systematic testing of the ethoxy, methoxy, methyl, and chloro analogs in a single assay platform would establish a quantitative Hammett σ–activity relationship, guiding lead optimization toward improved NK3 potency. This compound is particularly relevant for programs targeting neuropsychiatric indications (schizophrenia, anxiety) and neurokinin receptor‑mediated pain pathways, where NK3 antagonism has shown clinical promise.

Custom Synthesis and Screening Library Expansion: Building Block‑Based Procurement Strategy

For medicinal chemistry groups expanding pyrazole‑piperazine focused libraries, this compound represents a strategically advantageous entry point. The carboxylic acid intermediate (3‑(4‑ethoxyphenyl)‑1H‑pyrazole‑5‑carboxylic acid, CAS 890591‑56‑7) is commercially available , enabling parallel synthesis of diverse amide derivatives via coupling with substituted piperazines. The ChemBridge Hit2Lead catalog lists a close analog (97% 2D similarity) , confirming the scaffold's compatibility with high‑throughput screening workflows. Procurement via custom synthesis from the acid intermediate offers cost advantages over purchasing pre‑stocked specialty vendor items, and allows the requesting laboratory to define purity specifications (≥95% by HPLC, as per Sigma‑Aldrich PPZ2 standard ) and obtain full characterization data (NMR, HRMS) rather than relying on vendor‑supplied certificates of analysis of variable rigor.

Monoamine Transporter Pharmacology: 2,3‑Dimethylphenylpiperazine Motif as a Dual SERT/NET Modulator Scaffold

The 1‑(2,3‑dimethylphenyl)piperazine substructure present in the target compound is a characterized monoamine releasing agent with partial substrate activity at SERT (EC₅₀ 24–26 nM, 85% Eₘₐₓ) and NET (EC₅₀ 13.7–56 nM, 62% Eₘₐₓ) [5]. The addition of the 3‑(4‑ethoxyphenyl)‑1H‑pyrazole‑5‑carbonyl group to the piperazine N4 position may modulate this transporter activity — potentially converting a releasing agent into a reuptake inhibitor or conferring polypharmacology — making this compound a valuable tool for studying structure‑activity relationships at biogenic amine transporters. The ethoxy substituent's lipophilic contribution (ΔLogP +0.5 vs. methoxy analog) may also influence brain penetration and transporter occupancy in vivo, relevant for CNS drug discovery programs targeting depression, ADHD, or substance use disorders.

Quote Request

Request a Quote for 1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.